molecular formula C24H22N2O4S2 B6059392 N,N'-1,4-naphthalenediylbis(4-methylbenzenesulfonamide)

N,N'-1,4-naphthalenediylbis(4-methylbenzenesulfonamide)

Cat. No. B6059392
M. Wt: 466.6 g/mol
InChI Key: KSXCVCQCFBBFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-1,4-naphthalenediylbis(4-methylbenzenesulfonamide), commonly known as NDSB-195, is a sulfonamide-based compound that has been widely used in scientific research. It is a synthetic molecule that has been extensively studied for its ability to inhibit protein-protein interactions.

Mechanism of Action

NDSB-195 inhibits protein-protein interactions by binding to the interface between the two proteins, preventing them from interacting with each other. It has been shown to bind to the hydrophobic pocket of IkappaBalpha and the p53-binding pocket of MDM2. This binding prevents the conformational changes necessary for the proteins to interact with each other, thereby inhibiting their function.
Biochemical and Physiological Effects
NDSB-195 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activation of NF-kappaB, which is involved in the regulation of immune responses and inflammation. It has also been shown to induce apoptosis in cancer cells by stabilizing p53 and preventing its degradation by MDM2. Additionally, NDSB-195 has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using NDSB-195 in lab experiments is its high potency and specificity for inhibiting protein-protein interactions. It has been shown to be effective at concentrations as low as 1 micromolar. Additionally, NDSB-195 is stable in solution and can be easily synthesized in large quantities.
One limitation of using NDSB-195 in lab experiments is its potential for off-target effects. It has been shown to inhibit the interaction between other proteins besides NF-kappaB and p53, which could lead to unintended consequences. Additionally, NDSB-195 may not be effective in all cell types or under all conditions.

Future Directions

There are several future directions for research involving NDSB-195. One area of interest is the development of more potent and selective inhibitors of protein-protein interactions. Another area of interest is the identification of novel protein-protein interactions that can be targeted by NDSB-195 or similar compounds. Additionally, NDSB-195 could be used in combination with other drugs to enhance their efficacy or reduce their toxicity. Finally, NDSB-195 could be used as a tool to study the role of protein-protein interactions in various biological processes.

Synthesis Methods

The synthesis of NDSB-195 involves the reaction of 1,4-diaminonaphthalene with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with p-toluenesulfonyl chloride and sodium hydroxide to produce NDSB-195. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

NDSB-195 has been widely used in scientific research as an inhibitor of protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor NF-kappaB and its inhibitor IkappaBalpha, which is involved in the regulation of immune responses and inflammation. NDSB-195 has also been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, which is involved in the regulation of cell growth and apoptosis.

properties

IUPAC Name

4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-17-7-11-19(12-8-17)31(27,28)25-23-15-16-24(22-6-4-3-5-21(22)23)26-32(29,30)20-13-9-18(2)10-14-20/h3-16,25-26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXCVCQCFBBFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.